molecular formula C11H12F2O2 B13176351 3-Fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid

3-Fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13176351
M. Wt: 214.21 g/mol
InChI Key: RXUYNTAPZHYPOO-UHFFFAOYSA-N
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Description

3-Fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid: is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the following steps:

    Carboxylation: The carboxylation of the fluorinated aromatic compound can be performed using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylacetic acid: Another fluorinated aromatic carboxylic acid with similar properties.

    3-Fluoro-4-methylbenzoic acid: A related compound with a methyl group instead of the dimethylpropanoic acid moiety.

    3-Fluoro-2-methylbenzoic acid: Similar structure with a different substitution pattern on the aromatic ring.

Uniqueness

3-Fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of two fluorine atoms and the dimethylpropanoic acid moiety, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

3-fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12F2O2/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3,(H,14,15)

InChI Key

RXUYNTAPZHYPOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=CC=C1)F)F)C(=O)O

Origin of Product

United States

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